molecular formula C22H26N4O3S3 B3017147 (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1098642-79-5

(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone

Cat. No. B3017147
CAS RN: 1098642-79-5
M. Wt: 490.66
InChI Key: ZLBPMOZWDOJEFT-UHFFFAOYSA-N
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Description

The compound , (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone, is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the properties and potential synthesis routes for the compound .

Synthesis Analysis

The synthesis of related compounds typically involves substitution reactions, as seen in the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, where a substitution reaction was employed using 2,4-difluorophenyl(piperidin-4-yl)methanone oxime and 2,5-Dichloro-benzenesulfonylchloride . This suggests that a similar synthetic strategy could be employed for the compound of interest, possibly involving the use of a piperazine and pyrrolidin-2-yl)methanone derivative as starting materials, followed by a series of substitution reactions to introduce the sulfonyl and thiazol groups.

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction studies, which often reveal specific conformations such as the chair conformation of the piperidine ring . It is likely that the compound also adopts a stable conformation that could be elucidated using similar crystallographic techniques. The presence of multiple rings and functional groups suggests a complex three-dimensional structure with potential for various intra- and intermolecular interactions.

Chemical Reactions Analysis

The related compounds exhibit a range of intermolecular interactions, including hydrogen bonds and π interactions . These interactions are crucial in determining the reactivity and interaction of the compound with biological targets. The compound , with its piperazine and thiazol rings, as well as sulfonyl and methanone groups, is likely to participate in similar interactions, which could be explored through experimental studies and theoretical calculations.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be studied using techniques such as thermogravimetric analysis, which provides information on the thermal stability of the compound . The electronic properties, such as the HOMO-LUMO energy gap, can be evaluated using density functional theory calculations, which also help in identifying reactive sites on the molecular surface . The compound's solubility, melting point, and other physicochemical properties would be important for its practical applications and could be inferred from studies on similar compounds.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Applications: The compound and its derivatives have been extensively studied for their antimicrobial properties. Patel et al. (2011) synthesized a series of compounds using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare amide derivatives showing variable and modest antimicrobial activity against bacteria and fungi. The structure of these compounds was confirmed through elemental analysis and spectral studies (Patel, Agravat, & Shaikh, 2011). Patel, Patel, and Kumari (2012) synthesized a novel series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine and evaluated their antimicrobial activity against various bacteria and fungi, showcasing the potential antimicrobial applications of these compounds (Patel, Patel, & Kumari, 2012).

Synthesis and Anticonvulsant Activity

  • Anticonvulsant Properties: Malik and Khan (2014) synthesized a series of novel compounds and evaluated their anticonvulsant activities. They found that one of the compounds was highly potent with a significant protective index, indicating the potential of these compounds in anticonvulsant applications (Malik & Khan, 2014).

Synthesis and Anti-mycobacterial Activity

  • Anti-mycobacterial Applications: Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes. They prepared thirty-six structurally diverse benzo[d]thiazole-2-carboxamides and subjected them to in vitro testing against Mycobacterium tuberculosis H37Rv strain, finding several compounds with potent anti-mycobacterial activity (Pancholia et al., 2016).

Synthesis and Biological Evaluation of Antidepressants

  • Antidepressant Properties: Orus et al. (2002) synthesized some benzo[b]thiophene derivatives with different substituents and evaluated them for in vitro 5-HT1A receptor affinity and serotonin reuptake inhibition. The study indicates the potential of these compounds in developing new dual antidepressant drugs (Orus et al., 2002).

properties

IUPAC Name

[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S3/c1-15-7-8-18-20(16(15)2)23-22(31-18)25-12-10-24(11-13-25)21(27)17-5-3-9-26(17)32(28,29)19-6-4-14-30-19/h4,6-8,14,17H,3,5,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBPMOZWDOJEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone

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